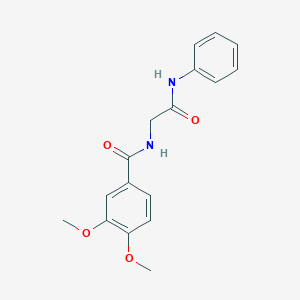
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as ANO and has been widely studied for its potential applications in scientific research. ANO is a small molecule that has a complex structure and can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of ANO is not fully understood. However, it has been proposed that ANO inhibits the activity of the enzyme histone deacetylase (HDAC) and induces the acetylation of histones. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. ANO also inhibits the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
ANO has been shown to have several biochemical and physiological effects. It inhibits the activity of HDAC, which leads to the acetylation of histones and the activation of tumor suppressor genes. ANO also inhibits the activity of NF-κB, which reduces the production of inflammatory cytokines. Additionally, ANO has been shown to reduce angiogenesis, which is the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
ANO has several advantages for lab experiments. It is a small molecule that can be synthesized using various methods. ANO has been extensively studied for its potential applications in scientific research and has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. However, ANO also has limitations for lab experiments. It has poor solubility in water and may require the use of organic solvents for experiments. Additionally, ANO may have potential toxicity and requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of ANO. One potential direction is the development of ANO derivatives with improved solubility and bioavailability. Another direction is the investigation of ANO in combination with other anti-cancer drugs for enhanced efficacy. Additionally, the study of ANO in animal models and clinical trials may provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ANO involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-amino-N-phenylethylacetamide in the presence of a base. The reaction yields ANO as a white crystalline solid. The purity of ANO can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
ANO has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. ANO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also suppresses the production of inflammatory cytokines and reduces angiogenesis, which is the formation of new blood vessels.
Propriétés
IUPAC Name |
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-9-8-12(10-15(14)23-2)17(21)18-11-16(20)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSQTPXMIPWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163022.png)
![methyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5163025.png)
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)

![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)
![ethyl 6-methyl-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)


![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)
![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)
amino]methyl}benzamide](/img/structure/B5163105.png)
